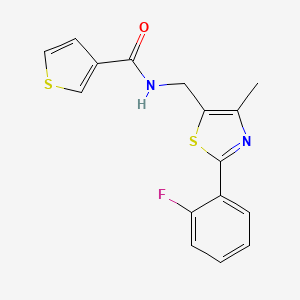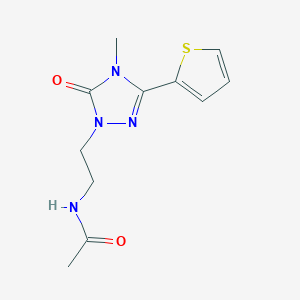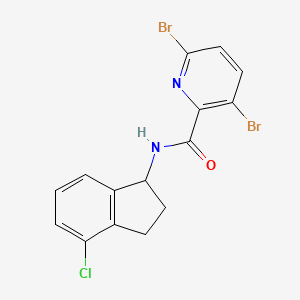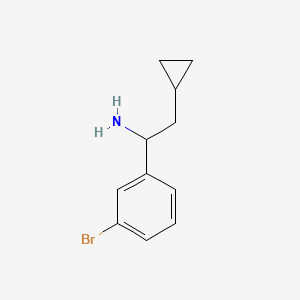
1-(3-Bromophenyl)-2-cyclopropylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-cyclopropylethanamine, commonly known as Br-APB, is a chemical compound that belongs to the family of phenylethylamines. It has been widely studied for its potential applications in scientific research, especially in the field of neuroscience. Br-APB is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a member of the G protein-coupled receptor family.
Applications De Recherche Scientifique
Anti-Arrhythmia Properties
BH belongs to the class of tetrahydroisoquinolines and has been investigated for its anti-arrhythmia effects . Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH’s pharmacokinetic characterization revealed a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL, reached approximately 1 hour after oral administration. Its main metabolic pathways involve both phase-I (demethylation, dehydrogenation, and epoxidation) and phase-II (glucuronide and sulfate metabolites) reactions. A total of 18 metabolites have been identified, providing insights into its absorption and metabolism .
Anticancer Activity
While not widely explored, BH derivatives may exhibit anticancer properties. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity. Further studies are needed to elucidate BH’s potential in cancer therapy .
Mécanisme D'action
Target of Action
It’s structurally similar to tetrahydroisoquinolines, which have been widely investigated for the treatment of arrhythmias . Therefore, it’s plausible that this compound may also interact with targets involved in cardiac function.
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines, it might interact with its targets in a similar manner . Tetrahydroisoquinolines typically exert their effects by modulating ion channels, which can alter the electrical activity of the heart and potentially treat arrhythmias .
Biochemical Pathways
The main metabolic pathways of 1-(3-Bromophenyl)-2-cyclopropylethanamine appear to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These processes can lead to the formation of various metabolites, which may have their own biological activities and contribute to the overall effect of the compound .
Result of Action
Given its structural similarity to tetrahydroisoquinolines, it may have anti-arrhythmic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-2-cyclopropylethanamine. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and metabolism of the compound, thereby affecting its bioavailability and pharmacological effects .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8,11H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLRYOMLAPARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-cyclopropylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
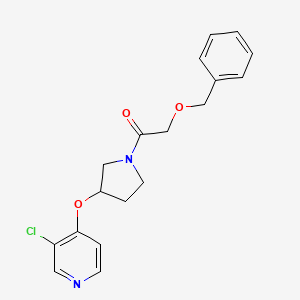
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)
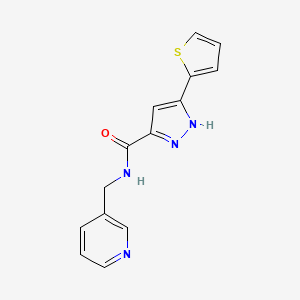
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)
